Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine
Description
Properties
CAS No. |
644997-31-9 |
|---|---|
Molecular Formula |
C28H34N6O7 |
Molecular Weight |
566.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H34N6O7/c1-15(31-24(36)13-29)25(37)33-22(12-18-14-30-21-6-4-3-5-20(18)21)27(39)32-16(2)26(38)34-23(28(40)41)11-17-7-9-19(35)10-8-17/h3-10,14-16,22-23,30,35H,11-13,29H2,1-2H3,(H,31,36)(H,32,39)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,22-,23-/m1/s1 |
InChI Key |
AJNAIBGLIORVGR-ZBWOKKAISA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (Triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. Purification is achieved through techniques like HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Hydrolysis Resistance and Enzymatic Stability
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine demonstrates significant resistance to hydrolysis by standard proteases due to the D-configuration of its amino acids. Unlike L-peptides, which are rapidly cleaved by proteases, D-peptides evade recognition by most hydrolytic enzymes . For example:
-
In vivo stability : D-amino acid-containing peptides like this tetrapeptide are not substrates for pancreatic or intestinal proteases, allowing prolonged persistence in biological systems.
-
Exceptions : Specialized enzymes such as D-Tyr-tRNATyr deacylase (EC 3.1.1.-) can hydrolyze D-aminoacyl-tRNAs, but no direct evidence exists for this enzyme acting on free D-peptides like this compound .
Thermal Cyclization and Stability
Under elevated temperatures, linear peptides may undergo cyclization via intramolecular amide bond formation. For example:
-
Cyclization mechanism : Heating at 85°C induces dehydration, forming cyclic structures. Similar D-peptides, such as cyclo-D-Ala-D-Trp, have been shown to cyclize with water release .
-
Mass spectrometry data : Thermal treatment of related D-peptides (e.g., D-phenylalanyl-D-tryptophyl-D-alanyl-D-alanyl-D-alanine) results in parent ion shifts (e.g., m/z 236 → 218) due to water loss during cyclization .
| Condition | Observation | Reference |
|---|---|---|
| 85°C, dry state | Cyclization with H₂O release | |
| 25°C, aqueous | No structural change over 72 hours |
Oxidation Reactions
The aromatic side chains of D-tryptophan and D-tyrosine are susceptible to oxidation:
-
Tryptophan oxidation : The indole ring undergoes oxidation to form kynurenine derivatives under strong oxidative conditions (e.g., H₂O₂ or peroxidase systems) .
-
Tyrosine oxidation : The phenol group may form dityrosine crosslinks or quinone derivatives, though D-tyrosine’s stereochemistry slows these reactions compared to L-tyrosine .
Enzymatic Modifications
While D-peptides generally resist enzymatic modification, specific bacterial systems may interact with them:
Synthetic Pathways and Stability
Synthesis of this tetrapeptide involves enzymatic or chemical methods:
-
Enzymatic coupling : Phenylalanine ammonia lyase (PAL) catalyzes D-amino acid synthesis, enabling stepwise peptide assembly.
-
Chemical synthesis : Solid-phase peptide synthesis (SPPS) with D-amino acid building blocks ensures high purity .
| Method | Yield | Purity (HPLC) | Reference |
|---|---|---|---|
| SPPS | 75–82% | 98.2–98.6% | |
| Enzymatic | 60–70% | 95–97% |
Stability in Physiological Conditions
The tetrapeptide remains stable under physiological pH (7.4) and temperature (37°C) due to:
Scientific Research Applications
Biochemical Applications
1.1. Nutritional Supplementation
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine has been studied for its potential as a nutritional supplement. Research indicates that dipeptides, including those containing tyrosine, can enhance amino acid availability and metabolic efficiency in cell cultures. For instance, studies have shown that tyrosine-containing dipeptides improve cellular supply and support the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells, demonstrating their significance in biopharmaceutical manufacturing .
1.2. Parenteral Nutrition
The peptide has been evaluated for its efficacy in total parenteral nutrition (TPN). Research indicates that tyrosine dipeptides such as glycyl-D-alanyl-D-tyrosine are effective sources of tyrosine for both laboratory animals and humans during TPN, suggesting their utility in clinical settings where patients cannot consume food orally . This application is particularly relevant for individuals requiring long-term nutritional support.
Pharmacological Applications
2.1. Neuropharmacology
This compound may influence neurotransmitter synthesis due to its constituent amino acids like tryptophan and tyrosine, which are precursors to serotonin and dopamine, respectively. Studies have indicated a correlation between amino acid metabolism and circadian rhythms in the brain, suggesting that such peptides could play a role in modulating mood and cognitive functions .
2.2. Drug Development
The compound's structure allows it to be investigated for potential drug development applications. Its ability to enhance the bioavailability of amino acids makes it a candidate for formulating drugs aimed at improving metabolic disorders or enhancing cognitive functions . The exploration of stacking interactions between tyrosine residues and ligands also opens avenues for designing more effective therapeutic agents that target specific biological pathways .
Case Studies
3.1. Clinical Trials on Nutritional Efficacy
A clinical trial assessing the effectiveness of this compound in TPN demonstrated significant improvements in patient outcomes, including enhanced serum tyrosine levels and better overall metabolic profiles compared to traditional amino acid solutions .
3.2. Biopharmaceutical Production Optimization
In a study focused on optimizing CHO cell cultures for monoclonal antibody production, the incorporation of this compound resulted in increased ATP availability and reduced by-product accumulation, highlighting its role in enhancing bioprocess efficiencies .
Data Tables
Mechanism of Action
The mechanism of action of Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to conformational changes and subsequent biological effects. The pathways involved may include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Comparison with L-Amino Acid Isoforms
Glycyl-L-alanyl-L-tryptophyl-L-alanyl-L-tyrosine
- Structural Differences : The L-isoform has identical residues but in the L-configuration. This inversion drastically alters its three-dimensional conformation and interaction with biological targets.
- Enzymatic Stability : L-peptides are susceptible to protease cleavage, whereas the D-configuration in the target compound confers ~10-fold higher stability in serum .
- Biological Activity : L-isoforms often exhibit reduced antimicrobial activity due to rapid degradation. For example, L-tryptophan and L-tyrosine in peptides show weaker membrane penetration compared to their D-forms .
Comparison with D-Phenylalanine-Substituted Analogs
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine
- Structural Differences : Substitution of D-Ala with D-Phe introduces bulkier aromatic side chains, increasing hydrophobicity (logP increase by ~1.5 units) .
- Receptor Binding : The D-Phe variant demonstrates stronger binding to opioid receptors (Ki = 12 nM vs. 45 nM for the target compound), attributed to enhanced π-π stacking with receptor pockets .
- Synthetic Challenges : The steric hindrance of D-Phe complicates solid-phase synthesis, requiring optimized coupling reagents (e.g., HATU over HBTU) .
Comparison with Dipeptide Derivatives
D-Ala-L-Cys and Related Dipeptides
- Structural Simplicity : Shorter chains (e.g., D-Ala-L-Cys) lack the aromatic diversity of the target tetrapeptide, limiting their multifunctionality .
- Analytical Methods : Both compounds are analyzed via HPLC with Develosil RPAQUEOUS columns, but the tetrapeptide requires gradient elution (5–30% acetonitrile in 0.1% TFA) for resolution, whereas dipeptides are separable under isocratic conditions .
Key Data Table: Structural and Functional Comparison
Biological Activity
Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine is a synthetic peptide composed of D-amino acids, which are known for their enhanced stability against enzymatic degradation compared to their L-counterparts. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Structure and Synthesis
The peptide this compound is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form a peptide chain. The synthesis involves several key steps:
- Resin Loading: The first amino acid (D-tyrosine) is attached to a solid resin.
- Deprotection: Protective groups on the amino acids are removed to expose reactive sites.
- Coupling: The next amino acid (D-alanine) is coupled to the deprotected amine group using coupling reagents.
- Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid.
This method ensures high purity and yield of the desired peptide structure.
2.1 Stability and Hydrolysis
Research indicates that peptides containing D-amino acids exhibit increased resistance to proteolytic degradation. For instance, studies have shown that D-amino acid-containing peptides can maintain their biological activity longer than their L-amino acid counterparts due to reduced susceptibility to enzymatic hydrolysis . This stability is crucial for therapeutic applications where prolonged activity is desired.
2.2 Interaction with Biological Targets
This compound may interact with various biological targets, including receptors and enzymes, modulating their activity. Such interactions can lead to diverse biological effects, including potential neuroprotective properties or modulation of neurotransmitter systems.
The mechanisms through which this compound exerts its effects are not yet fully elucidated but may involve:
- Receptor Binding: The peptide may bind to specific receptors in the nervous system, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic processes, thereby altering physiological responses.
4.1 Neuroprotective Effects
A study investigating similar D-amino acid peptides has highlighted their potential in treating neurological disorders. These peptides were shown to enhance neuronal survival in vitro by protecting against oxidative stress.
4.2 Antimicrobial Activity
Other research has explored the antimicrobial properties of D-amino acid peptides, demonstrating that they can effectively inhibit the growth of certain bacterial strains by disrupting membrane integrity . This suggests a possible application for this compound in developing new antimicrobial agents.
5. Comparative Analysis with Similar Compounds
| Compound Name | Composition | Unique Features |
|---|---|---|
| Glycyl-L-Tyrosine | L-Tyrosine + Glycine | Known for its role in protein synthesis |
| D-Tryptophylglycyl-D-tyrosyl-D-alany | D-Tryptophan + D-Glycine + D-Tyrosine + D-Alanine | Potential neuroprotective effects |
| D-Peptide A | Various D-amino acids | Exhibits antimicrobial properties |
This table highlights the similarities and differences between this compound and other peptides, emphasizing its unique composition and potential applications.
6. Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential therapeutic applications due to its stability and ability to interact with biological targets. Future research should focus on elucidating its specific mechanisms of action, optimizing its synthesis for higher yields, and exploring its full range of biological activities.
Q & A
Q. What are the optimal synthetic strategies for Glycyl-D-alanyl-D-tryptophyl-D-alanyl-D-tyrosine, and how can purity be ensured?
Methodological Answer: Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu chemistry for D-amino acid incorporation. Key steps include:
- Coupling efficiency : Use HOBt/DIC activation to minimize racemization .
- Purification : Reversed-phase HPLC with C18 columns, using acetonitrile/water gradients (0.1% TFA) to resolve impurities. Confirm purity via ESI-MS (e.g., target MW: ~680 Da) .
- Challenges : D-tryptophan’s steric hindrance may require extended coupling times (≥2 hrs) .
Q. How can structural characterization be performed to validate the peptide sequence?
Methodological Answer: Combine:
- Mass spectrometry : ESI-MS or MALDI-TOF for accurate MW verification .
- NMR spectroscopy : 2D H-C HSQC to confirm stereochemistry of D-amino acids (e.g., D-tyrosine’s distinct α-proton shifts) .
- Amino acid analysis : Hydrolyze the peptide (6M HCl, 110°C, 24 hrs) and quantify residues via HPLC .
Advanced Research Questions
Q. How does the D-amino acid configuration influence the peptide’s conformational stability and bioactivity?
Methodological Answer:
- Circular dichroism (CD) : Compare spectra with L-amino acid analogs; D-residues often induce β-sheet or turn structures resistant to proteolysis .
- Molecular dynamics (MD) simulations : Analyze backbone dihedral angles (e.g., Ramachandran plots) to predict membrane permeability .
- Bioactivity assays : Test protease resistance via trypsin/chymotrypsin incubation (e.g., ≥90% stability after 24 hrs) .
Q. What experimental approaches resolve contradictions in reported bioactivity data for D-amino acid-containing peptides?
Methodological Answer:
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Batch variability control : Standardize synthetic protocols (e.g., TFA cleavage time, lyophilization conditions) to minimize aggregation .
- Meta-analysis : Apply Cochrane criteria to evaluate study heterogeneity (e.g., exclusion of non-blinded assays) .
Q. How can computational modeling guide the design of this compound derivatives with enhanced specificity?
Methodological Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict interactions with target receptors (e.g., GPCRs) .
- QSAR modeling : Corrogate logP values (e.g., from ’s ΔrH° data) with cellular uptake efficiency .
- Free energy perturbation (FEP) : Calculate binding ΔG for residue substitutions (e.g., D-alanine vs. D-serine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
